Cas no 1014487-59-2 (2-{[5-chloro-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide)
2-{[5-chloro-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 1014487-59-2
- AKOS000989489
- EN300-26688586
- Z51503764
- 2-{[5-chloro-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide
-
- Inchi: 1S/C18H21ClN4O2S/c1-25-9-8-23-15-5-4-13(19)10-14(15)21-17(23)26-11-16(24)22-18(12-20)6-2-3-7-18/h4-5,10H,2-3,6-9,11H2,1H3,(H,22,24)
- InChI Key: DLEJZTINLHLOBK-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)N=C(N2CCOC)SCC(NC1(C#N)CCCC1)=O
Computed Properties
- Exact Mass: 392.1073748g/mol
- Monoisotopic Mass: 392.1073748g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 549
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 105Ų
2-{[5-chloro-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26688586-0.05g |
2-{[5-chloro-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide |
1014487-59-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-{[5-chloro-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide Related Literature
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 2-{[5-chloro-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide
Compound CAS No. 1014487-59-2: 2-{[5-chloro-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide
The compound with CAS No. 1014487-59-2, named 2-{[5-chloro-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide, is a highly specialized organic molecule with significant potential in the field of pharmaceutical chemistry. This compound belongs to the class of benzodiazoles, which are known for their versatile applications in drug discovery and development. The structure of this molecule incorporates a benzodiazole ring substituted with a chloro group at position 5 and a methoxyethyl group at position 1, further linked via a sulfanyl group to an acetamide moiety attached to a cyanocyclopentyl group. This unique combination of functional groups suggests that the compound may exhibit interesting pharmacological properties.
Recent studies have highlighted the importance of benzodiazole derivatives in targeting various biological pathways, particularly those involved in inflammation, cancer, and neurodegenerative diseases. The presence of the chloro substituent on the benzodiazole ring is likely to enhance the molecule's stability and bioavailability, while the methoxyethyl group may contribute to improved solubility and pharmacokinetic profiles. The sulfanyl group acts as a linker, facilitating interactions between the aromatic core and the acetamide moiety, which is further connected to a cyanocyclopentyl group known for its rigid structure and potential for hydrogen bonding.
One of the most intriguing aspects of this compound is its potential as a targeted therapeutic agent. Researchers have recently explored the use of similar molecules in modulating enzyme activity and receptor binding. For instance, studies have shown that benzodiazole derivatives can inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes. The incorporation of the cyanocyclopentyl group may further enhance the compound's ability to interact with specific biological targets, making it a promising candidate for anti-inflammatory drug development.
In addition to its pharmacological applications, this compound has also garnered attention for its role in chemical synthesis and material science. The rigid structure provided by the benzodiazole ring and the cyanocyclopentyl group makes it an ideal candidate for constructing advanced materials with tailored electronic properties. Recent advancements in nanotechnology have emphasized the importance of such molecules in designing self-assembling monolayers and functional polymers.
The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and catalysis. Key steps include the formation of the benzodiazole ring through condensation reactions, followed by substitution reactions to introduce the chloro and methoxyethyl groups. The final assembly of the molecule requires precise control over reaction conditions to ensure high yields and purity. Researchers have recently developed more efficient synthetic routes using microwave-assisted synthesis and catalytic systems, which have significantly improved the scalability of this process.
From an environmental standpoint, this compound demonstrates moderate biodegradability under controlled conditions. Studies have shown that it undergoes hydrolysis under alkaline conditions, releasing nontoxic byproducts. However, further research is needed to assess its long-term impact on aquatic ecosystems and to develop strategies for safe disposal.
In conclusion, CAS No. 1014487-59-2 represents a cutting-edge molecule with diverse applications across pharmaceuticals, materials science, and chemical synthesis. Its unique structure and functional groups make it a valuable tool for researchers seeking innovative solutions in drug development and material design. As advancements in synthetic methods continue to unfold, this compound is poised to play an increasingly important role in both academic research and industrial applications.
1014487-59-2 (2-{[5-chloro-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)